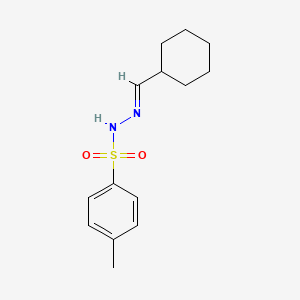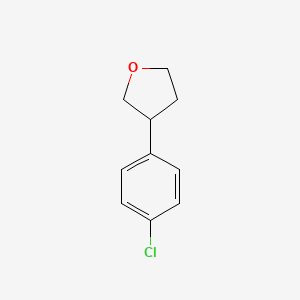
2-Chloro-3-vinylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-vinylpyridin-4-amine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom at the second position, a vinyl group at the third position, and an amine group at the fourth position on the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-vinylpyridin-4-amine typically involves the chlorination of 3-vinylpyridine followed by amination. One common method includes the reaction of 3-vinylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the second position. The resulting 2-chloro-3-vinylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-vinylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, resulting in the formation of various addition products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids derived from the vinyl group.
Reduction Products: Ethyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Chloro-3-vinylpyridin-4-amine finds applications in several fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-vinylpyridin-4-amine is primarily influenced by its functional groups. The amine group can act as a nucleophile, participating in various substitution and addition reactions. The chlorine atom and vinyl group also contribute to the compound’s reactivity, enabling it to undergo electrophilic and nucleophilic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
2-Chloro-3-iodopyridin-4-amine: Similar structure with an iodine atom instead of a vinyl group, used in pharmaceutical research.
2-Chloro-3-amino-4-methylpyridine: Contains a methyl group instead of a vinyl group, used as an intermediate in drug synthesis.
2-Chloropyridine: A simpler structure with only a chlorine atom, used in the production of fungicides and insecticides.
Uniqueness: 2-Chloro-3-vinylpyridin-4-amine is unique due to the presence of both a vinyl group and an amine group on the pyridine ring. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications and research fields.
Propiedades
Fórmula molecular |
C7H7ClN2 |
|---|---|
Peso molecular |
154.60 g/mol |
Nombre IUPAC |
2-chloro-3-ethenylpyridin-4-amine |
InChI |
InChI=1S/C7H7ClN2/c1-2-5-6(9)3-4-10-7(5)8/h2-4H,1H2,(H2,9,10) |
Clave InChI |
ZXSCIMIJVDAZFB-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CN=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



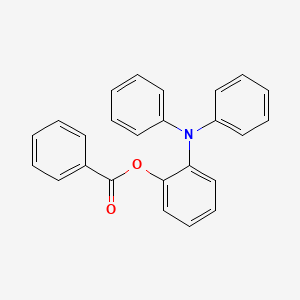
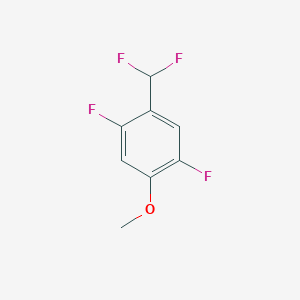
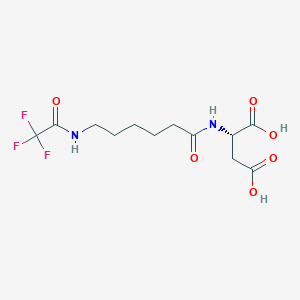

![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
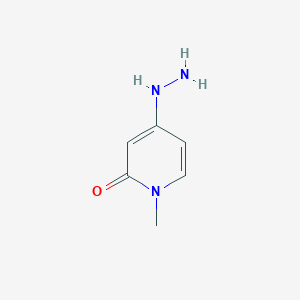
![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)


